[4-({2-[(4-ethoxyphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-methoxyphenoxy]aceticacid
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Overview
Description
[4-({2-[(4-ethoxyphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-methoxyphenoxy]aceticacid is a complex organic compound with a unique structure that includes a thiazolidinone ring, an ethoxyphenyl group, and a methoxyphenoxy acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-({2-[(4-ethoxyphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-methoxyphenoxy]aceticacid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiazolidinone ring, the introduction of the ethoxyphenyl group, and the final coupling with the methoxyphenoxy acetic acid moiety. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization. The optimization of reaction conditions, including the choice of solvents and catalysts, is crucial to achieve cost-effective and environmentally friendly production.
Chemical Reactions Analysis
Types of Reactions
[4-({2-[(4-ethoxyphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-methoxyphenoxy]aceticacid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures, specific solvents, and sometimes catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while reduction may produce saturated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Chemistry
In chemistry, [4-({2-[(4-ethoxyphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-methoxyphenoxy]aceticacid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biology, this compound has potential applications as a biochemical probe to study enzyme interactions and cellular pathways. Its ability to interact with specific biological targets makes it a valuable tool for research in molecular biology and biochemistry.
Medicine
In medicine, this compound is being investigated for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the design of materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of [4-({2-[(4-ethoxyphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-methoxyphenoxy]aceticacid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathway. The exact molecular targets and pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
- {4-[(Z)-{(2E)-2-[(4-methoxyphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-2-ethoxyphenoxy}acetic acid
- {4-[(Z)-{(2E)-2-[(4-ethoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-2-methoxyphenoxy}acetic acid
Uniqueness
The uniqueness of [4-({2-[(4-ethoxyphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-methoxyphenoxy]aceticacid lies in its specific combination of functional groups and its structural configuration. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds. For example, the presence of the ethoxyphenyl group may enhance its binding affinity to certain biological targets, while the thiazolidinone ring may confer stability and reactivity.
Properties
Molecular Formula |
C23H24N2O6S |
---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
2-[4-[(Z)-[2-(4-ethoxyphenyl)imino-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene]methyl]-2-methoxyphenoxy]acetic acid |
InChI |
InChI=1S/C23H24N2O6S/c1-4-25-22(28)20(32-23(25)24-16-7-9-17(10-8-16)30-5-2)13-15-6-11-18(19(12-15)29-3)31-14-21(26)27/h6-13H,4-5,14H2,1-3H3,(H,26,27)/b20-13-,24-23? |
InChI Key |
BLIBGBYZIDSJAD-KHSCPFDSSA-N |
SMILES |
CCN1C(=O)C(=CC2=CC(=C(C=C2)OCC(=O)O)OC)SC1=NC3=CC=C(C=C3)OCC |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=CC(=C(C=C2)OCC(=O)O)OC)/SC1=NC3=CC=C(C=C3)OCC |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC(=C(C=C2)OCC(=O)O)OC)SC1=NC3=CC=C(C=C3)OCC |
Origin of Product |
United States |
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